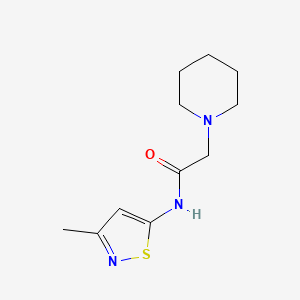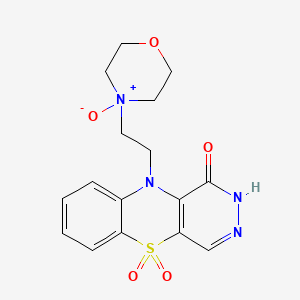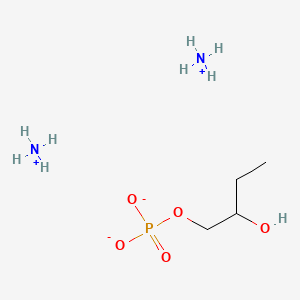
5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-3-methoxy-1H-indole-2-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 244-539-1, also known as 1,5,9-Cyclododecatriene, 1,5,9-trimethyl-, is a chemical compound with the molecular formula C15H24. It is a cyclic triene with three double bonds and three methyl groups attached to the cyclododecatriene ring. This compound is known for its unique structure and properties, making it valuable in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
1,5,9-Cyclododecatriene, 1,5,9-trimethyl- can be synthesized through several methods. One common method involves the cyclization of linear trienes under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 1,5,9-Cyclododecatriene, 1,5,9-trimethyl- often involves the use of high-pressure reactors and continuous flow systems. These methods ensure efficient production and high yields. The reaction conditions are carefully controlled to optimize the cyclization process and minimize the formation of by-products.
化学反応の分析
Types of Reactions
1,5,9-Cyclododecatriene, 1,5,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium or platinum) are commonly used. The reactions are conducted under mild conditions to prevent over-reduction.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions. The conditions vary depending on the desired substitution product.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,5,9-Cyclododecatriene, 1,5,9-trimethyl- has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 1,5,9-Cyclododecatriene, 1,5,9-trimethyl- involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The pathways involved in its mechanism of action depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
1,5,9-Cyclododecatriene: A similar compound without the methyl groups.
Cyclododecane: A saturated hydrocarbon with a similar ring structure but no double bonds.
1,5,9-Trimethylcyclododecane: A saturated derivative with three methyl groups.
Uniqueness
1,5,9-Cyclododecatriene, 1,5,9-trimethyl- is unique due to its combination of a cyclic triene structure with three methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that require these unique characteristics.
特性
CAS番号 |
21716-65-4 |
|---|---|
分子式 |
C17H23Cl2N3O2 |
分子量 |
372.3 g/mol |
IUPAC名 |
5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxy-1H-indole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H22ClN3O2.ClH/c1-3-21-8-4-5-12(21)10-19-17(22)15-16(23-2)13-9-11(18)6-7-14(13)20-15;/h6-7,9,12,20H,3-5,8,10H2,1-2H3,(H,19,22);1H |
InChIキー |
MCQYZEDWEOECSJ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CNC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)












